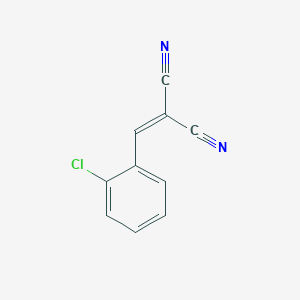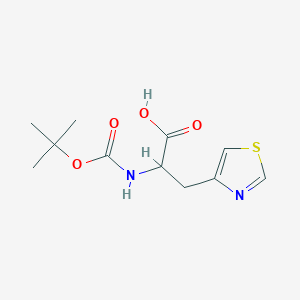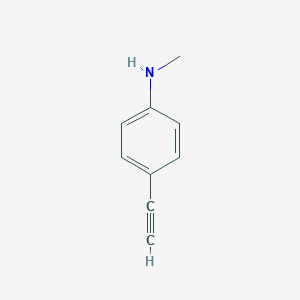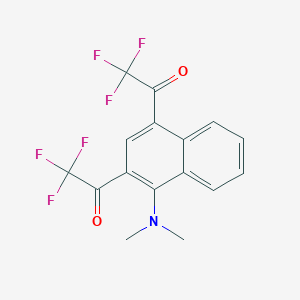
(Z)-3-(pyridin-2-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(pyridin-2-yl)prop-2-en-1-ol, also known as 2-Pyridylacetylene, is a chemical compound with the molecular formula C9H7NO. It is a yellow solid that is soluble in organic solvents like ethanol and chloroform. This compound has garnered attention due to its potential applications in scientific research, particularly in the field of drug discovery.
Mécanisme D'action
The mechanism of action of (Z)-3-(pyridin-2-yl)prop-2-en-1-ol involves the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. It also inhibits the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Additionally, (Z)-3-(pyridin-2-yl)prop-2-en-1-ol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
(Z)-3-(pyridin-2-yl)prop-2-en-1-ol has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of reactive oxygen species (ROS) and enhances the antioxidant capacity of cells. Additionally, (Z)-3-(pyridin-2-yl)prop-2-en-1-ol has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (Z)-3-(pyridin-2-yl)prop-2-en-1-ol in lab experiments include its ease of synthesis, low toxicity, and potential applications in drug discovery. However, its limitations include its low solubility in water and the need for further optimization of its pharmacokinetic properties.
Orientations Futures
Several future directions can be pursued in the research of (Z)-3-(pyridin-2-yl)prop-2-en-1-ol. These include the development of more potent derivatives with improved pharmacokinetic properties, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its mechanism of action on other enzymes and signaling pathways. Additionally, the use of (Z)-3-(pyridin-2-yl)prop-2-en-1-ol as a tool in chemical biology and medicinal chemistry can be further explored.
Applications De Recherche Scientifique
(Z)-3-(pyridin-2-yl)prop-2-en-1-ol has shown potential applications in scientific research, particularly in the field of drug discovery. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. Several studies have focused on the development of (Z)-3-(pyridin-2-yl)prop-2-en-1-ol derivatives as potential drug candidates for the treatment of various diseases.
Propriétés
Numéro CAS |
113985-62-9 |
|---|---|
Nom du produit |
(Z)-3-(pyridin-2-yl)prop-2-en-1-ol |
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
(Z)-3-pyridin-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3- |
Clé InChI |
SDTYYJCFJVDMLT-HYXAFXHYSA-N |
SMILES isomérique |
C1=CC=NC(=C1)/C=C\CO |
SMILES |
C1=CC=NC(=C1)C=CCO |
SMILES canonique |
C1=CC=NC(=C1)C=CCO |
Synonymes |
2-Propen-1-ol,3-(2-pyridinyl)-,(Z)-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

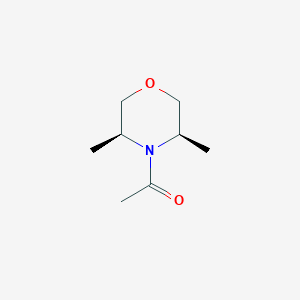

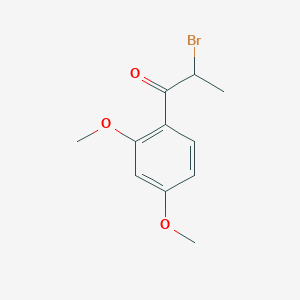
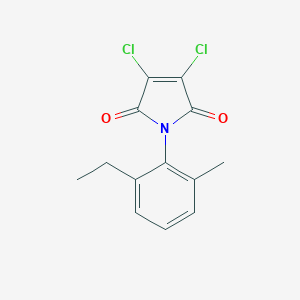
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)
